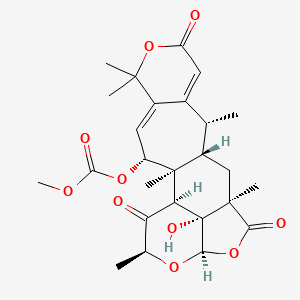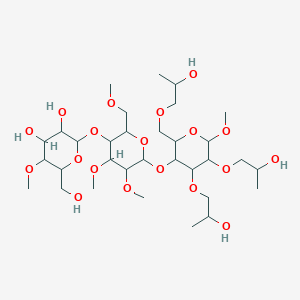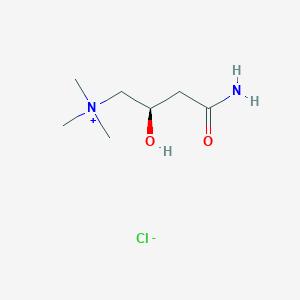
1-Butanaminium, 4-amino-2-hydroxy-N,N,N-trimethyl-4-oxo-, chloride (1:1), (2R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-Carnitinamide chloride is a chemical compound that belongs to the class of carnitine derivatives Carnitine is a quaternary ammonium compound involved in the metabolism of fatty acids in living organisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-carnitinamide chloride typically involves the reaction of ®-carnitine with an appropriate amide-forming reagent. One common method is the reaction of ®-carnitine with thionyl chloride (SOCl2) to form the corresponding acyl chloride, which is then reacted with an amine to produce ®-carnitinamide chloride . The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of ®-carnitinamide chloride may involve large-scale synthesis using similar methods as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain high-purity ®-carnitinamide chloride.
Analyse Des Réactions Chimiques
Types of Reactions
®-Carnitinamide chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carnitine derivatives with different oxidation states.
Reduction: Reduction reactions can convert ®-carnitinamide chloride to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various carnitine derivatives, such as carnitine esters, carnitine amides, and carnitine alcohols
Applications De Recherche Scientifique
®-Carnitinamide chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other carnitine derivatives.
Biology: The compound is studied for its role in cellular metabolism and its potential effects on mitochondrial function.
Medicine: ®-Carnitinamide chloride is investigated for its potential therapeutic applications, including its use as a supplement for enhancing fatty acid metabolism and as a treatment for metabolic disorders.
Industry: The compound is used in the production of dietary supplements and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of ®-carnitinamide chloride involves its role in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with specific transport proteins and enzymes, facilitating the conversion of fatty acids into energy. The molecular targets include carnitine acyltransferases and carnitine transporters, which are essential for the proper functioning of the fatty acid metabolism pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Carnitine: A naturally occurring compound involved in fatty acid metabolism.
Acetyl-L-carnitine: An acetylated form of carnitine with enhanced bioavailability and potential neuroprotective effects.
Propionyl-L-carnitine: A derivative of carnitine with potential cardiovascular benefits.
Uniqueness
®-Carnitinamide chloride is unique due to its specific amide structure, which may confer distinct biochemical properties compared to other carnitine derivatives
Propriétés
Formule moléculaire |
C7H17ClN2O2 |
|---|---|
Poids moléculaire |
196.67 g/mol |
Nom IUPAC |
[(2R)-4-amino-2-hydroxy-4-oxobutyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-9(2,3)5-6(10)4-7(8)11;/h6,10H,4-5H2,1-3H3,(H-,8,11);1H/t6-;/m1./s1 |
Clé InChI |
MVOVUKIZAZCBRK-FYZOBXCZSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
SMILES isomérique |
C[N+](C)(C)C[C@@H](CC(=O)N)O.[Cl-] |
SMILES canonique |
C[N+](C)(C)CC(CC(=O)N)O.[Cl-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


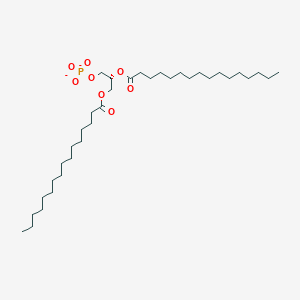
![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)



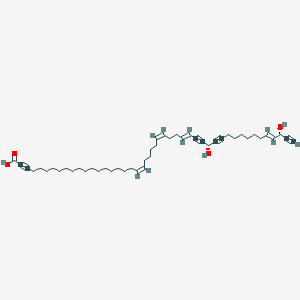
![[5-(aminomethyl)spiro[2H-1-benzofuran-3,4'-piperidine]-1'-yl]-[5-(2-phenylethynyl)furan-2-yl]methanone](/img/structure/B1261528.png)



![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)

